4,4-Difluoro-6,7-dihydro-5H-1-benzothiophene-2-carboxylic acid
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Overview
Description
4,4-Difluoro-6,7-dihydro-5H-1-benzothiophene-2-carboxylic acid is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of two fluorine atoms at the 4,4 positions and a carboxylic acid group at the 2 position
Mechanism of Action
The mode of action of such compounds often involves interaction with these targets, leading to changes in cellular processes. The specific changes would depend on the nature of the target and the type of interaction .
Biochemical pathways affected by these compounds can be diverse, ranging from metabolic pathways to signal transduction pathways. The downstream effects would depend on the specific pathway affected .
The molecular and cellular effects of a compound’s action can vary widely depending on the specific targets and pathways affected. These effects could range from changes in gene expression to alterations in cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-6,7-dihydro-5H-1-benzothiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a benzene derivative.
Introduction of Fluorine Atoms:
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-6,7-dihydro-5H-1-benzothiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, aldehydes
Substitution: Various substituted benzothiophenes
Scientific Research Applications
4,4-Difluoro-6,7-dihydro-5H-1-benzothiophene-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is used in the synthesis of advanced materials, including organic semiconductors and polymers, due to its unique electronic properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4,4-Difluoro-1,2-dihydro-1-benzothiophene-3-carboxylic acid
- 4,4-Difluoro-5,6-dihydro-1-benzothiophene-2-carboxylic acid
- 4,4-Difluoro-7,8-dihydro-1-benzothiophene-2-carboxylic acid
Uniqueness
4,4-Difluoro-6,7-dihydro-5H-1-benzothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of fluorine atoms at the 4,4 positions enhances its stability and reactivity, making it a valuable compound for various applications. Its carboxylic acid group allows for further functionalization, enabling the synthesis of a wide range of derivatives with tailored properties.
Properties
IUPAC Name |
4,4-difluoro-6,7-dihydro-5H-1-benzothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2S/c10-9(11)3-1-2-6-5(9)4-7(14-6)8(12)13/h4H,1-3H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVQYNXHDUVNKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(S2)C(=O)O)C(C1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780655-03-9 |
Source
|
Record name | 4,4-difluoro-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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